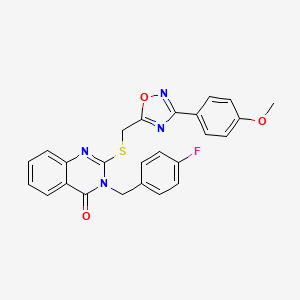
3-(4-fluorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19FN4O3S and its molecular weight is 474.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-fluorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one , with the CAS number 2034477-22-8 , has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C25H19FN4O3S with a molecular weight of 474.5 g/mol . The structure features a quinazolinone core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of quinazolin-4(3H)-one exhibit significant biological activities, particularly as inhibitors of various tyrosine kinases. The compound is part of a series that has been synthesized and evaluated for its cytotoxic effects against cancer cell lines.
1. Cytotoxicity
A study evaluated the cytotoxicity of several quinazolin-4(3H)-one derivatives against human breast cancer cell lines (MCF7 and A2780). The results showed that these compounds demonstrated potent cytotoxic effects, with some derivatives exhibiting IC50 values comparable to established chemotherapeutic agents like imatinib and lapatinib .
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| 2i | 0.173 ± 0.012 | CDK2 |
| 3i | 0.079 ± 0.015 | HER2 |
| 2h | 0.177 ± 0.032 | CDK2 |
The mechanism underlying the biological activity of these compounds often involves inhibition of specific protein kinases:
- CDK2 : Inhibitors like compounds 2i and 3i act as ATP non-competitive type-II inhibitors.
- HER2 : Compound 3i exhibited strong inhibition similar to lapatinib, indicating its potential in targeted cancer therapy.
3. Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the quinazolinone ring significantly influence biological activity:
- The presence of halogen substitutions (e.g., fluorine) in specific positions enhances potency.
- Methoxy groups also contribute positively to the cytotoxic profile.
Case Studies
Several studies have highlighted the effectiveness of related compounds:
- Quinazolinone Derivatives : A series of derivatives were synthesized and tested for their inhibitory activity against multiple tyrosine kinases including EGFR and VEGFR2, revealing promising results in inhibiting tumor growth .
- Antimicrobial Activity : Some quinazoline derivatives have shown antibacterial properties, indicating a broader spectrum of biological activity beyond anticancer effects .
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S/c1-32-19-12-8-17(9-13-19)23-28-22(33-29-23)15-34-25-27-21-5-3-2-4-20(21)24(31)30(25)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMRVCBMEAAINA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













